Hexadecanedioyl dichloride
Overview
Description
Hexadecanedioyl dichloride, also known as Sebacoyl chloride, is a chemical compound with the CAS number 34959-19-8 . It has a molecular formula of C16H28Cl2O2 and a molecular weight of 323.3 .
Molecular Structure Analysis
The molecular structure of Hexadecanedioyl dichloride consists of a long carbon chain with two chloride atoms attached at either end . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis
While specific chemical reactions involving Hexadecanedioyl dichloride are not available, dichlorides in general are highly reactive and can undergo a variety of reactions, including substitution and addition reactions .Scientific Research Applications
Blood Pressure Regulation
Hexadecanedioate, a compound related to hexadecanedioyl dichloride, is associated with blood pressure regulation. Genetic and transcriptomic studies have shown correlations between hexadecanedioate levels and gene expression in adipose tissue, suggesting a significant role in blood pressure regulation (Menni et al., 2017). Additionally, its levels in fat of ADH1A, ADH1B, and CYP4 encoding enzymes in the omega oxidation pathway are correlated with blood pressure effects (Menni et al., 2016).
Metal Ion Extraction
A study demonstrates the use of hexaazacyclooctadecanes, synthesized from hexadecanedioyl dichloride, in extracting metal ions such as Ag+, Zn2+, and Cd2+ (Takada et al., 1988). This indicates potential applications in metal ion separation and purification processes.
Plasticizer in PVC
Hexadecanedioyl dichloride-related compounds like Di(isononyl) cyclohexane-1,2-dicarboxylate have been used as plasticizers in PVC. These compounds are noted for their favorable properties, including low toxicity and biodegradability, making them suitable for sensitive applications (Wadey, 2003).
Photocatalytic Reduction
The hexachlorocerate(III) anion, a compound associated with hexadecanedioyl dichloride, has been found effective in the photocatalytic reduction of aryl chloride substrates. This showcases its potential in organic synthesis and photocatalytic applications (Yin et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
hexadecanedioyl dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28Cl2O2/c17-15(19)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)20/h1-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKFXYMUZKWWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)Cl)CCCCCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505575 | |
Record name | Hexadecanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecanedioyl dichloride | |
CAS RN |
34959-19-8 | |
Record name | Hexadecanedioyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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